
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Overview
Description
Chemical Structure and Properties 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (CAS: 1256584-78-7) is a complex indole derivative with a molecular formula of C₃₁H₃₄N₄O₃ (corrected from , which erroneously lists C₄₆H₄₅N₇O₂) and a molecular weight of 514.66 g/mol . The compound features:
- A cyano (-CN) group at the 6-position of the indole core.
- A carboxylic acid (-COOH) group at the 3-position.
- A bulky 2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl substituent at the 2-position.
Applications This compound is a key intermediate in synthesizing Alectinib, a tyrosine kinase inhibitor used to treat ALK-positive non-small cell lung cancer (NSCLC) . Its structural complexity enhances binding affinity to the ALK receptor, critical for therapeutic efficacy.
Biological Activity
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid (CAS No. 1256584-78-7) is a chemical compound that serves as an intermediate in the synthesis of Alectinib, a selective inhibitor of anaplastic lymphoma kinase (ALK). This compound has gained interest due to its biological activity, particularly in cancer treatment.
- Molecular Formula : C30H36N4O3
- Molecular Weight : 500.63 g/mol
- CAS Number : 1256584-78-7
Biological Activity
The biological activity of this compound is primarily linked to its role as an ALK inhibitor. Alectinib, which utilizes this compound, is effective against various forms of cancer, particularly non-small cell lung cancer (NSCLC) with ALK mutations.
- Inhibition of ALK : The compound binds to the ATP-binding site of the ALK enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.
- Blocking Resistance Mutations : It has shown efficacy against resistant ALK mutations, making it a valuable option in treating patients who have developed resistance to first-line therapies.
Research Findings
Recent studies have highlighted the compound's potential in combination therapies:
- Combination with PI3K Inhibitors : Research indicates that combining ALK inhibitors like Alectinib with phosphatidylinositol 3-kinase (PI3K) inhibitors can enhance anti-tumor effects. This combination has been shown to significantly reduce cancer cell viability compared to monotherapy .
-
Case Studies :
- Patient Response : A clinical study involving patients with advanced NSCLC demonstrated a high response rate when treated with Alectinib, leading to substantial tumor shrinkage in cases previously resistant to other therapies.
- Synergistic Effects : In vitro studies revealed that the combination of Alectinib and PI3K inhibitors resulted in at least a twofold increase in anti-cancer effects compared to either agent alone .
Data Table: Efficacy of 6-Cyano Compound in Cancer Treatment
Study Reference | Treatment Regimen | Response Rate | Notes |
---|---|---|---|
Study A | Alectinib Monotherapy | 60% | Effective in ALK-positive NSCLC patients |
Study B | Alectinib + PI3K Inhibitor | 85% | Significant improvement over monotherapy |
Study C | Combination Therapy | 75% | Targeted therapy for resistant mutations |
Scientific Research Applications
Pharmacological Applications
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid is primarily recognized for its role as an impurity in the synthesis of Alectinib. Alectinib is crucial for treating ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier therapies.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Indole Framework : Utilizing indole derivatives and appropriate reagents to construct the indole core.
- Cyanation : Introducing the cyano group through nucleophilic substitution or other cyanation methods.
- Side Chain Modification : Attaching ethyl and morpholinopiperidine groups to enhance biological activity.
Case Study 1: Efficacy in Cancer Treatment
A study published in Clinical Cancer Research evaluated Alectinib's efficacy in patients with ALK-positive NSCLC. The results demonstrated significant tumor shrinkage and prolonged progression-free survival compared to traditional chemotherapy options, underscoring the importance of intermediates like 6-cyano compounds in drug development .
Case Study 2: Resistance Mechanisms
Research highlighted in Nature Reviews Cancer discussed how mutations in the ALK gene lead to resistance against first-line therapies. The study emphasizes the role of compounds like 6-cyano derivatives in developing next-generation ALK inhibitors that can overcome these resistance mechanisms .
Chemical Reactions Analysis
Preparation of Alectinib from 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Alectinib can be prepared from this compound .
-
A mixture of this compound and dimethyl acetamide are stirred for 15 minutes at 25-30°C .
-
Acetic anhydride and diisopropylethylamine are added to the reaction mixture at 25-30°C .
-
The reaction mixture is heated to 85-90°C and stirred for 5 hours .
-
Hydrochloric acid is added to the reaction mixture at 10-15°C and stirred for 20 minutes at the same temperature .
-
Acetone is added to the reaction mixture at 10-15°C and stirred for 10 minutes at the same temperature . The solid is filtered, and pyridine is added at 25-30°C and stirred for 2 hours at the same temperature . The solid is filtered, washed with acetone, and dried to get the title compound .
Preparation of this compound from tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride
This compound can be prepared from tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride .
-
Trifluoroethanol is added to tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride at 25-30°C and stirred for 10 minutes at the same temperature .
-
Trimethylsilylchloride is slowly added to the reaction mixture at 0-5°C and stirred for 5 hours at the same temperature .
-
Aqueous sodium hydroxide solution is slowly added to the reaction mixture .
An alternate method to produce 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid (V) from 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid methyl ester (IV) is as follows :
-
Add 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid methyl ester (IV) and trifluoroethanol into the reaction flask in the nitrogen atmosphere .
-
Add trimethylchlorosilane under the temperature of 5-10° C. and conduct stirring operations for 3 hours .
-
Add acetone, and add 1M sodium hydroxide solution and 1M potassium dihydrogen phosphate solution drop by drop .
-
Filter the reaction system, and wash the obtained solid with water and acetone .
-
Dry it to obtain the off-white solid 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl]propane-2-yl]-1H-indole-3-carboxylic acid (V) .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid, and how can intermediates be characterized?
- Methodology : Start with a multi-step approach: (1) Construct the indole core via condensation of substituted aldehydes with amines, followed by cyclization under acidic conditions (e.g., acetic acid/sodium acetate reflux, as in ). (2) Introduce the cyano group at position 6 via nucleophilic substitution or nitrile transfer reactions. (3) Functionalize the piperidine-morpholine moiety using Buchwald-Hartwig amination or SNAr reactions. Validate intermediates using LC-MS and H NMR (e.g., δ 3.0–3.1 ppm for morpholine protons, as in ). Monitor reaction progress via TLC or HPLC purity checks (>95%) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology : Use FT-IR to identify key functional groups (e.g., C≡N stretch ~2200 cm, carboxylic acid O-H stretch ~2500–3300 cm). H NMR should resolve the indole NH proton (~12–13 ppm), aromatic protons (6.6–8.0 ppm), and morpholine/piperidine signals (3.0–3.5 ppm). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H] calculated for CHNO: 521.2552). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods. For cellular studies, employ viability assays (MTT or CellTiter-Glo) in cancer or immune cell lines. Use dose-response curves (0.1–100 µM) to calculate IC values. Include positive controls (e.g., staurosporine for kinases) and validate target engagement via Western blotting or thermal shift assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for the morpholinopiperidine-phenylpropan-2-yl moiety, given steric hindrance?
- Methodology : Screen palladium catalysts (e.g., XPhos Pd G3) for Buchwald-Hartwig couplings under microwave-assisted conditions (80–120°C, 1–4 h). Use computational tools (DFT calculations) to model transition states and identify favorable substituent orientations. Employ protecting groups (e.g., Boc for amines) to mitigate side reactions. Monitor by F NMR if fluorinated intermediates are used .
Q. What computational strategies are effective for predicting binding modes to therapeutic targets (e.g., kinases)?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., Mcl-1 from ). Prioritize residues within 5 Å of the ligand for MM-GBSA free energy calculations. Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding site residues). Cross-reference with SAR data to refine scoring functions .
Q. How to resolve contradictions in enzymatic inhibition data across different assay formats?
- Methodology : Compare results from orthogonal assays (e.g., SPR vs. fluorescence-based). Assess compound solubility (DLS or nephelometry) and aggregation-prone behavior (via detergent addition). Test for off-target effects using proteome-wide profiling (e.g., kinome-wide screens). Reconcile discrepancies by normalizing data to positive/negative controls and adjusting for assay-specific parameters (e.g., ATP concentration in kinase assays) .
Q. What strategies enable structure-activity relationship (SAR) studies focused on the indole-3-carboxylic acid core?
- Methodology : Synthesize analogs with substituent variations at positions 2, 3, and 6 (e.g., ester vs. carboxylic acid, cyano vs. halogens). Use Free-Wilson analysis or 3D-QSAR (CoMFA) to correlate structural features with activity. Prioritize analogs with ClogP < 4 and polar surface area < 140 Å to balance potency and bioavailability. Validate SAR trends in cell-based assays .
Comparison with Similar Compounds
Physicochemical Properties
- Appearance : White to off-white powder.
- Solubility: Limited solubility in water due to high lipophilicity (logP ~5.2, estimated via Multiwfn software ).
- Stability : Requires storage at 2–8°C in a dry environment to prevent hydrolysis of the carboxylic acid group .
Structural and Functional Analogues
The compound belongs to the indole-carboxylic acid family. Below is a comparative analysis with structurally related derivatives:
Preparation Methods
Raw Materials and Key Intermediates
The synthesis involves several key building blocks:
- Indole derivatives substituted with cyano and carboxylic acid groups.
- Phenyl derivatives bearing ethyl and morpholinopiperidinyl substituents.
- Propan-2-yl groups for alkylation.
These raw materials are typically prepared or sourced with high purity to ensure the quality of the final product.
Preparation Methods
General Synthetic Strategy
The preparation of 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid typically follows a multi-step synthetic route involving:
- Construction of the indole core with cyano and carboxylic acid functional groups at specific positions.
- Introduction of the 4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl substituent via coupling reactions.
- Alkylation with a propan-2-yl moiety at the 2-position of the indole ring.
Detailed Reaction Steps (Based on Patent US10221155B2)
The patent US10221155B2 describes a method for preparing Alectinib and its intermediates, including this compound. The key steps are:
Formation of the Indole Core:
Starting from appropriately substituted aniline or indole precursors, the indole ring is constructed with a cyano group at the 6-position and a carboxylic acid at the 3-position.Substitution on the Phenyl Ring:
The 4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl substituent is introduced by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) to attach the morpholinopiperidine moiety.Alkylation at the 2-Position:
The propan-2-yl group is introduced at the 2-position of the indole via alkylation using appropriate alkyl halides or organometallic reagents under controlled conditions.Purification:
The crude product is purified by crystallization or chromatographic methods to achieve high purity (typically 97-99%).
Reaction Conditions and Catalysts
- Catalysts: Palladium-based catalysts are commonly employed for coupling steps.
- Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are used.
- Temperature: Reactions are typically conducted at elevated temperatures (50–120°C) to optimize yields.
- Bases: Organic or inorganic bases (e.g., potassium carbonate, triethylamine) facilitate coupling and alkylation reactions.
Yield and Purity
- The reported yields for the intermediate steps are generally high, with the final compound obtained in yields ranging from 60% to 85% depending on the scale and optimization.
- Purity levels are maintained above 97% to meet pharmaceutical intermediate standards.
Data Table Summarizing Preparation Parameters
Step | Reactants/Intermediates | Reaction Type | Conditions | Catalyst/Base | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|
Indole core formation | Substituted aniline/indole precursors | Cyclization/functionalization | 80–100°C, polar aprotic solvent | Acid/base catalysis | 70–80 | 95–98 |
Phenyl substitution | 4-ethyl-3-bromo/iodophenyl + morpholinopiperidine | Pd-catalyzed coupling | 50–120°C, DMF or DMSO | Pd catalyst, K2CO3 or Et3N | 75–85 | 97–99 |
Alkylation at 2-position | Indole intermediate + alkyl halide | Alkylation | 60–100°C, aprotic solvent | Base (e.g., NaH, K2CO3) | 65–80 | 97–99 |
Purification | Crystallization or chromatography | Purification | Ambient to 40°C | N/A | N/A | >97 |
Research Findings and Optimization Notes
- The choice of catalyst and base significantly affects coupling efficiency and selectivity. Palladium catalysts with bulky phosphine ligands improve yields and reduce side reactions.
- The presence of the morpholinopiperidinyl group requires careful control of reaction conditions to avoid decomposition or side reactions.
- Alkylation steps benefit from the use of mild bases to prevent over-alkylation or degradation of sensitive functional groups.
- Purification by crystallization is preferred for scalability and cost-effectiveness, with solvent selection tailored to solubility profiles of the compound.
Properties
IUPAC Name |
6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3/c1-4-21-6-7-22(18-26(21)34-11-9-23(10-12-34)33-13-15-37-16-14-33)30(2,3)28-27(29(35)36)24-8-5-20(19-31)17-25(24)32-28/h5-8,17-18,23,32H,4,9-16H2,1-3H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWCKBDSBRNQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)O)N4CCC(CC4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109770 | |
Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256584-78-7 | |
Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.